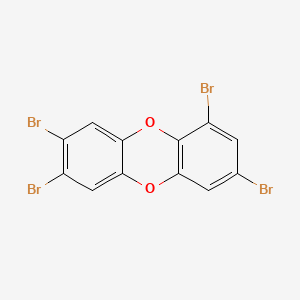![molecular formula C18H29NO4 B13444746 N-[(-)-Jasmonoyl]-(L)-leucine](/img/structure/B13444746.png)
N-[(-)-Jasmonoyl]-(L)-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(-)-Jasmonoyl]-(L)-leucine is a conjugate of jasmonic acid and the amino acid leucine. Jasmonic acid is a plant hormone that plays a crucial role in plant defense mechanisms, growth, and development. The conjugation with leucine enhances its biological activity, making it a significant compound in plant biology and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(-)-Jasmonoyl]-(L)-leucine typically involves the esterification of jasmonic acid with leucine. This process can be carried out using various coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions to form the amide bond between jasmonic acid and leucine.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified organisms that can produce jasmonic acid and leucine in large quantities. The conjugation process is then optimized for large-scale production, ensuring high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the jasmonic acid moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the jasmonic acid structure, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, especially at the carboxyl and amino groups, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities.
Scientific Research Applications
N-[(-)-Jasmonoyl]-(L)-leucine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study amide bond formation and the reactivity of jasmonic acid derivatives.
Biology: The compound is crucial in studying plant defense mechanisms, growth regulation, and stress responses.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in modulating immune responses and inflammation.
Industry: It is used in the agricultural industry to enhance plant resistance to pests and diseases, promoting sustainable farming practices.
Mechanism of Action
N-[(-)-Jasmonoyl]-(L)-leucine exerts its effects primarily through the jasmonate signaling pathway. It binds to the COI1-JAZ coreceptor complex, leading to the degradation of JAZ repressors and the activation of jasmonate-responsive genes. This activation triggers various physiological responses, including defense against herbivores and pathogens, growth inhibition, and stress tolerance.
Comparison with Similar Compounds
N-[(-)-Jasmonoyl]-(L)-isoleucine: Another conjugate of jasmonic acid, differing by the amino acid component.
Methyl jasmonate: A methyl ester derivative of jasmonic acid with similar biological activities.
Jasmonic acid: The parent compound with a broad range of biological functions.
Uniqueness: N-[(-)-Jasmonoyl]-(L)-leucine is unique due to its specific interaction with the COI1-JAZ coreceptor complex, leading to distinct physiological responses compared to other jasmonic acid derivatives. Its conjugation with leucine enhances its stability and biological activity, making it a valuable compound in plant biology research.
Properties
Molecular Formula |
C18H29NO4 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C18H29NO4/c1-4-5-6-7-14-13(8-9-16(14)20)11-17(21)19-15(18(22)23)10-12(2)3/h5-6,12-15H,4,7-11H2,1-3H3,(H,19,21)(H,22,23)/b6-5-/t13-,14-,15-/m0/s1 |
InChI Key |
BDUIIOHQSYPXRT-YSFHWQLDSA-N |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)N[C@@H](CC(C)C)C(=O)O |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


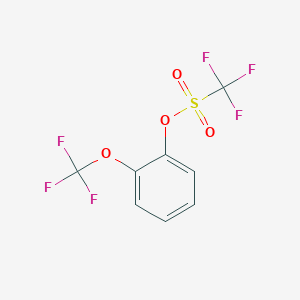
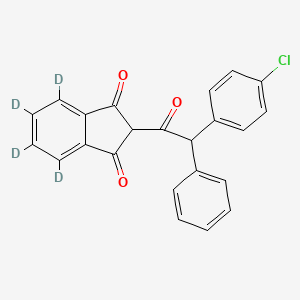

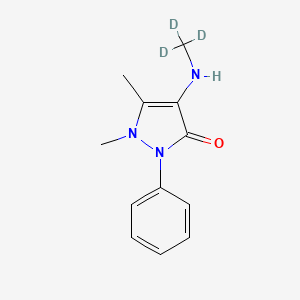
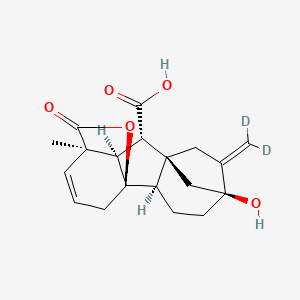

![2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B13444700.png)
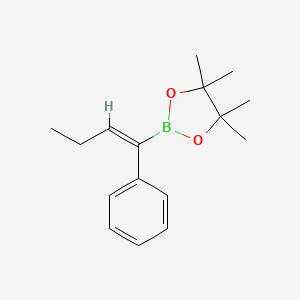
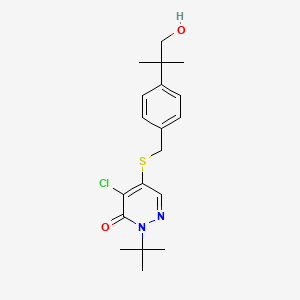


![5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid](/img/structure/B13444723.png)

